molecular formula C14H16N2O8S2 B14332065 bis(2,5-Dioxopyrrolidin-1-yl) 2,2'-disulfanediyldipropanoate

bis(2,5-Dioxopyrrolidin-1-yl) 2,2'-disulfanediyldipropanoate

Cat. No.: B14332065
M. Wt: 404.4 g/mol
InChI Key: RYOZLJKITUWSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate: is a chemical compound known for its applications in various scientific fields. It is characterized by its unique structure, which includes two 2,5-dioxopyrrolidin-1-yl groups connected by a disulfanediyldipropanoate linkage. This compound is often used in biochemical research, particularly in the study of protein-protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a disulfanediyldipropanoate precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: Bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Mechanism of Action

The mechanism of action of bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate involves its ability to form covalent bonds with target molecules. The disulfide linkage can undergo cleavage, allowing the compound to interact with thiol groups on proteins. This interaction is crucial for its role as a crosslinking agent in the study of protein-protein interactions .

Comparison with Similar Compounds

Uniqueness: Bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate is unique due to its disulfide linkage, which provides specific reactivity and stability. This makes it particularly useful in applications requiring precise control over crosslinking and protein interactions .

Properties

Molecular Formula

C14H16N2O8S2

Molecular Weight

404.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxopropan-2-yl]disulfanyl]propanoate

InChI

InChI=1S/C14H16N2O8S2/c1-7(13(21)23-15-9(17)3-4-10(15)18)25-26-8(2)14(22)24-16-11(19)5-6-12(16)20/h7-8H,3-6H2,1-2H3

InChI Key

RYOZLJKITUWSRS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)SSC(C)C(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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